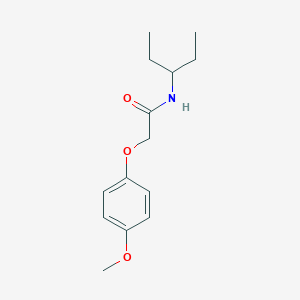

N-(1-ethylpropyl)-2-(4-methoxyphenoxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-ethylpropyl)-2-(4-methoxyphenoxy)acetamide, also known as flumioxazin, is a herbicide that belongs to the family of diphenyl ethers. It is widely used for weed control in crops such as soybeans, cotton, and peanuts.

Wissenschaftliche Forschungsanwendungen

Flumioxazin has been extensively studied for its herbicidal properties. It is effective against a wide range of weeds, including both broadleaf and grassy weeds. Flumioxazin has been found to inhibit the photosynthetic electron transport chain in plants, leading to the accumulation of reactive oxygen species and ultimately cell death. In addition to its use as a herbicide, N-(1-ethylpropyl)-2-(4-methoxyphenoxy)acetamide has also been studied for its potential as an antifungal and antimicrobial agent.

Wirkmechanismus

The mechanism of action of N-(1-ethylpropyl)-2-(4-methoxyphenoxy)acetamide involves the inhibition of photosynthesis in plants. Flumioxazin binds to the D1 protein in the photosystem II complex, which is responsible for the transfer of electrons during photosynthesis. This binding disrupts the flow of electrons, leading to the accumulation of reactive oxygen species and ultimately cell death.

Biochemical and Physiological Effects:

Flumioxazin has been found to have minimal effects on non-target organisms, including mammals, birds, fish, and insects. However, some studies have reported toxicity to aquatic organisms at high concentrations. Flumioxazin is rapidly metabolized in plants, soil, and water, and does not persist in the environment.

Vorteile Und Einschränkungen Für Laborexperimente

Flumioxazin is a useful tool for studying the physiological and biochemical effects of herbicides on plants. Its broad-spectrum activity and rapid metabolism make it a useful tool for studying the effects of herbicides on different plant species and under different environmental conditions. However, its effectiveness as a herbicide can make it difficult to use in experiments where herbicide effects need to be controlled.

Zukünftige Richtungen

Future research on N-(1-ethylpropyl)-2-(4-methoxyphenoxy)acetamide could focus on its potential as an antimicrobial and antifungal agent. Additionally, researchers could investigate the effects of N-(1-ethylpropyl)-2-(4-methoxyphenoxy)acetamide on soil microbial communities and the potential for long-term impacts on soil health. Finally, further studies could be conducted to investigate the potential for N-(1-ethylpropyl)-2-(4-methoxyphenoxy)acetamide to be used in integrated weed management strategies that combine chemical and non-chemical control methods.

Conclusion:

Flumioxazin is a widely used herbicide that has been extensively studied for its herbicidal properties. Its mechanism of action involves the inhibition of photosynthesis in plants, leading to the accumulation of reactive oxygen species and ultimately cell death. Flumioxazin has minimal effects on non-target organisms, and its rapid metabolism means it does not persist in the environment. Future research on N-(1-ethylpropyl)-2-(4-methoxyphenoxy)acetamide could focus on its potential as an antimicrobial and antifungal agent, its effects on soil microbial communities, and its potential for use in integrated weed management strategies.

Synthesemethoden

Flumioxazin is synthesized by reacting 4-methoxyphenol with 2-chloroacetyl chloride in the presence of a base to form 2-(4-methoxyphenoxy)acetophenone. The resulting compound is then reacted with 1-ethylpropylamine in the presence of a reducing agent to yield N-(1-ethylpropyl)-2-(4-methoxyphenoxy)acetamide.

Eigenschaften

Molekularformel |

C14H21NO3 |

|---|---|

Molekulargewicht |

251.32 g/mol |

IUPAC-Name |

2-(4-methoxyphenoxy)-N-pentan-3-ylacetamide |

InChI |

InChI=1S/C14H21NO3/c1-4-11(5-2)15-14(16)10-18-13-8-6-12(17-3)7-9-13/h6-9,11H,4-5,10H2,1-3H3,(H,15,16) |

InChI-Schlüssel |

BKPHZMASZGBWBP-UHFFFAOYSA-N |

SMILES |

CCC(CC)NC(=O)COC1=CC=C(C=C1)OC |

Kanonische SMILES |

CCC(CC)NC(=O)COC1=CC=C(C=C1)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247638.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B247642.png)

![1-[(3-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B247643.png)

![1-(3-Fluorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247644.png)

![3-Cyclopentyl-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-propan-1-one](/img/structure/B247645.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247647.png)

![1-(4-Fluorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247648.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247649.png)

![1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B247651.png)

![1-[1-(2-Methylbenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247656.png)

![1-[1-(2,3-Dimethoxybenzyl)-4-piperidyl]-4-phenylpiperazine](/img/structure/B247657.png)

![2-{4-[1-(2-Bromobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B247658.png)

![2-{4-[1-(3-Methylbenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B247660.png)

![2-(4-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-1-piperazinyl)ethanol](/img/structure/B247662.png)